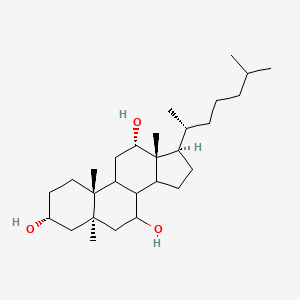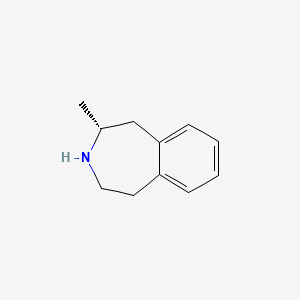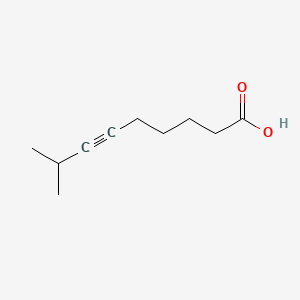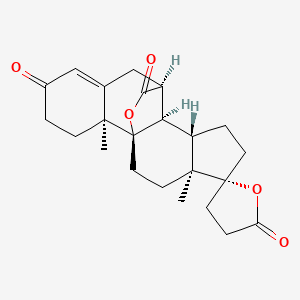
(7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone” is an impurity of Eplerenone . Eplerenone is a selective aldosterone receptor antagonist (SARA), structurally similar to Spiranolactone . It is used alone or in combination with other medications to treat high blood pressure .
Molecular Structure Analysis
The molecular weight of this compound is 384.47 and its formula is C23H28O5 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . Its melting point is greater than 171°C .Mechanism of Action
(7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone acts as a progesterone receptor antagonist, which means that it blocks the action of progesterone in the body. Progesterone is a hormone that plays a key role in the menstrual cycle and pregnancy. By blocking the action of progesterone, this compound can induce abortion, prevent pregnancy, and reduce the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It can induce abortion by causing the detachment of the embryo from the uterine wall. It can also prevent pregnancy by inhibiting ovulation and altering the cervical mucus, making it difficult for sperm to reach the egg. In addition, this compound has been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone in lab experiments is its specificity for the progesterone receptor. This allows researchers to study the effects of blocking progesterone without interfering with other hormonal pathways. However, this compound has some limitations in lab experiments, including its high cost and limited availability. In addition, the use of this compound in animal studies is controversial due to its potential to induce abortion.
Future Directions
There are several future directions for research on (7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone. One area of interest is the development of new progesterone receptor antagonists with improved specificity and fewer side effects. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the use of this compound in the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic steroid compound that acts as a progesterone receptor antagonist. It has a range of applications in scientific research, including the study of progesterone's role in pregnancy, menstruation, and cancer. While it has several advantages in lab experiments, including its specificity for the progesterone receptor, it also has some limitations, including its high cost and limited availability. There are several future directions for research on this compound, including the development of new progesterone receptor antagonists and the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone involves a multi-step process that starts with the conversion of a steroid precursor into an intermediate compound. This intermediate is then subjected to various chemical reactions, including oxidation, reduction, and esterification, to produce the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone has been found to have a range of applications in scientific research. It is commonly used as a tool to study the role of progesterone in various physiological processes, including pregnancy, menstruation, and cancer. It is also used to investigate the mechanisms of action of other steroid hormones, such as estrogen and testosterone.
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (7α,17α)-9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone involves the hydrolysis of γ-lactone ring and the introduction of two carboxylic acid groups at C-7 and C-21 positions of pregn-4-ene-3,20-dione.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Petroleum ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of pyridine to form (3β)-3-(succinyloxy)pregn-5-en-20-one.", "Step 2: (3β)-3-(succinyloxy)pregn-5-en-20-one is hydrolyzed with sodium hydroxide to form (3β,7α)-7-(carboxymethyl)-pregn-5-en-20-one.", "Step 3: (3β,7α)-7-(carboxymethyl)-pregn-5-en-20-one is reacted with acetic anhydride and glacial acetic acid to form (7α)-7-acetoxy-17-hydroxypregn-4-ene-3,20-dione.", "Step 4: (7α)-7-acetoxy-17-hydroxypregn-4-ene-3,20-dione is hydrolyzed with hydrochloric acid to form (7α,17α)-9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid.", "Step 5: (7α,17α)-9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid is reacted with sodium hydroxide and diethyl ether to form (7α,17α)-9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone.", "Step 6: (7α,17α)-9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone is purified with petroleum ether and methanol." ] } | |
| 209253-67-8 | |
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10R,17S)-4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione |
InChI |
InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3/t15-,16+,18+,20+,21+,22-,23-/m1/s1 |
InChI Key |
JEYBOVMEDWCFRQ-LNWVBKRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34[C@H]([C@@H]1CC[C@@]25CCC(=O)O5)[C@@H](CC6=CC(=O)CC[C@@]63C)C(=O)O4 |
SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Canonical SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
synonyms |
Eplerenone Impurity A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


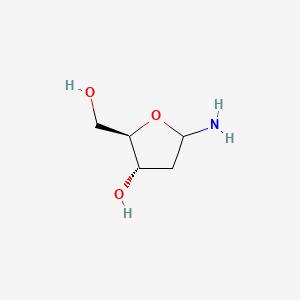

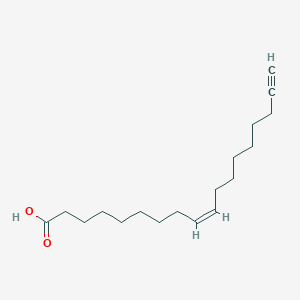


![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)


